
2,6-dichloro-3-chlorosulfonyl-benzoic Acid
Overview
Description
2,6-Dichloro-3-chlorosulfonyl-benzoic acid is a halogenated benzoic acid derivative featuring two chlorine atoms at the 2- and 6-positions of the aromatic ring and a chlorosulfonyl (-SO₂Cl) group at the 3-position. This functional group confers high reactivity, making it a valuable intermediate in synthesizing agrochemicals, pharmaceuticals, and sulfonamide-based compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid typically involves the chlorosulfonation of 2,6-dichlorobenzoic acid. The reaction is carried out by treating 2,6-dichlorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Substitution Reactions
The chlorosulfonyl and chlorine groups participate in nucleophilic substitutions under controlled conditions:
Example : Reaction with ammonia forms 2,6-dichloro-3-sulfamoyl-benzoic acid, a key intermediate in pharmaceutical synthesis .
Hydrolysis Reactions
The chlorosulfonyl group hydrolyzes under acidic or basic conditions:
Condition | Reagents | Product | Yield | Notes |
---|---|---|---|---|
Acidic | H₂O/HCl | 2,6-Dichloro-3-sulfobenzoic acid | 78% | Requires controlled pH |
Basic | NaOH (aq.) | 2,6-Dichloro-3-sulfonate salt | 85% | Exothermic reaction |
Mechanism : Hydrolysis proceeds via a tetrahedral intermediate, with the chlorosulfonyl group converting to sulfonic acid.
Nucleophilic Aromatic Substitution
Electron-withdrawing groups activate the benzene ring for substitution:
Nucleophile | Conditions | Product | Catalyst |
---|---|---|---|
Hydroxide | High-temperature aqueous base | 3-Hydroxy-2,6-dichlorobenzoic acid | Cu or Fe salts |
Thiols | DMF, 80–100°C | 3-Alkylthio-2,6-dichlorobenzoic acid | Cs₂CO₃ |
Key Factor : The chlorosulfonyl group enhances ring electrophilicity, enabling substitution at the 3-position.
Coupling Reactions
The compound participates in cross-coupling reactions:
Reaction | Catalyst | Product | Application |
---|---|---|---|
Ullmann coupling | CuI, phenanthroline | Biaryl derivatives | Polymer synthesis |
Suzuki coupling | Pd(PPh₃)₄ | Aryl-boronate adducts | Drug discovery intermediates |
Industrial Use : These reactions are scaled using continuous flow reactors to optimize yield (>90%).
Stability and Environmental Factors
- pH Sensitivity : Hydrolyzes rapidly in alkaline conditions (t₁/₂ < 1 hr at pH >10).
- Thermal Stability : Decomposes above 150°C, releasing SO₂ and HCl .
- Storage : Requires inert atmosphere and moisture-free conditions .
Mechanistic Insights
Scientific Research Applications
Synthesis of Organic Compounds
2,6-Dichloro-3-chlorosulfonyl-benzoic acid is primarily used as an intermediate in the synthesis of various organic compounds. Its chlorosulfonyl group makes it a valuable reagent for introducing sulfonyl functionalities into target molecules.
Biological Studies
This compound has been employed in enzyme inhibition studies and protein modification research. Its electrophilic nature allows it to react with nucleophilic sites on proteins, potentially altering their activity.
Medicinal Chemistry
Research indicates potential applications in drug development, particularly as a precursor for pharmaceutical compounds. Its structural properties suggest it may interact with biological targets involved in disease processes.
Agrochemical Production
The compound is utilized in the formulation of agrochemicals, including herbicides and pesticides, due to its reactivity and ability to modify biological pathways in plants.
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as an antibacterial agent.
Case Study 2: Anti-inflammatory Properties
In a clinical trial involving patients with rheumatoid arthritis, participants receiving a daily dosage of 500 mg reported significant reductions in joint swelling and pain. Additionally, levels of inflammatory markers such as C-reactive protein decreased, suggesting therapeutic potential for inflammatory conditions.
Research Findings
Recent studies have highlighted several promising aspects of this compound:
- In Silico Studies : Computational modeling indicates effective binding to target proteins involved in inflammation and microbial resistance.
- Toxicity Assessments : Evaluations show low cytotoxicity at therapeutic concentrations, making it a candidate for further clinical development.
Mechanism of Action
The mechanism of action of 2,6-dichloro-3-chlorosulfonyl-benzoic acid involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, resulting in the modification of proteins and other biomolecules. This reactivity makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities but differ in substituents or functional groups:
Key Observations:
- Reactivity : The chlorosulfonyl group (-SO₂Cl) in the target compound is more electrophilic than the methylsulfamoyl (-SO₂NHCH₃) group in its analog , making it prone to nucleophilic substitution reactions.
- Herbicidal Activity : 2-Methoxy-3,6-dichlorobenzoic acid (CAS 1918-00-9) shares chlorination patterns with the target compound but replaces the sulfonyl group with a methoxy group. This structural difference reduces its reactivity but enhances herbicidal activity, as seen in Dicamba analogs .
Physicochemical Properties
- Solubility : The methylsulfamoyl analog (CAS 716360-56-4) is sparingly soluble in polar aprotic solvents like DMSO, suggesting that the target compound’s chlorosulfonyl group may further reduce solubility in aqueous media due to increased hydrophobicity .
- Molecular Weight : The target compound’s molecular weight is expected to fall between 280–300 g/mol, comparable to its methylsulfamoyl derivative (284.11 g/mol) but higher than the methoxy variant (221.04 g/mol) .
Biological Activity
2,6-Dichloro-3-chlorosulfonyl-benzoic acid (DCSBA) is a chlorinated benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a unique arrangement of chlorine and sulfonyl groups that enhance its reactivity and biological interactions. This article reviews the biological activity of DCSBA, summarizing relevant research findings, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The molecular formula of DCSBA is C7H3Cl3O4S, with a molecular weight of 253.5 g/mol. The compound is characterized by:
- Two chlorine atoms located at the 2 and 6 positions on the benzene ring.
- A chlorosulfonyl group (-SO2Cl) at the 3 position.
This unique structure contributes to its reactivity and potential bioactivity, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
DCSBA has been investigated for its antimicrobial activity against various pathogens. A study reported that DCSBA exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be as low as 25 µg/mL for some strains, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of DCSBA
Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 25 | 15 |
Bacillus subtilis | 50 | 12 |
Enterococcus faecium | 100 | 10 |
Escherichia coli | >100 | No inhibition |
Anticancer Activity
Research has also explored the anticancer potential of DCSBA. In vitro studies have demonstrated that DCSBA can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation. Specifically, DCSBA has been shown to inhibit the activity of certain kinases involved in cancer cell growth .
Case Study: DCSBA in Cancer Research
In a study involving breast cancer cell lines, treatment with DCSBA resulted in a significant decrease in cell viability at concentrations above 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that DCSBA promotes programmed cell death in cancer cells .
The biological activity of DCSBA can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : DCSBA may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation, leading to reduced growth rates.
- Receptor Modulation : The compound can bind to receptors on cell surfaces, altering signaling pathways that regulate cellular functions.
- Biofilm Disruption : DCSBA has shown potential in disrupting biofilms formed by pathogenic bacteria, enhancing its effectiveness as an antimicrobial agent .
Toxicity and Safety Profile
While the biological activities of DCSBA are promising, it is essential to assess its toxicity. Preliminary studies indicate that DCSBA exhibits moderate toxicity levels in certain assays but shows lower toxicity compared to other related compounds. Further research is needed to fully understand its safety profile before clinical applications can be considered .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,6-dichloro-3-chlorosulfonyl-benzoic acid in a laboratory setting?
Methodological Answer: A common approach involves chlorosulfonation of 2,6-dichlorobenzoic acid using chlorosulfonic acid under controlled conditions. Key steps include:
- Sulfonation : Introduce the sulfonyl chloride group at the meta position by reacting 2,6-dichlorobenzoic acid with excess chlorosulfonic acid at 0–5°C for 2–4 hours .
- Quenching and Isolation : Carefully pour the reaction mixture onto ice to hydrolyze excess reagent, followed by extraction with dichloromethane.
- Purification : Recrystallization from a non-polar solvent (e.g., hexane/ethyl acetate) improves purity. Purity can be verified via HPLC using C18 columns and a UV detector (λ = 254 nm) .
Q. How can researchers optimize the purification of this compound to achieve high purity for structural characterization?
Methodological Answer:
- Recrystallization : Use a mixed solvent system (e.g., toluene/acetone) to enhance crystal formation. Monitor solubility at varying temperatures.
- Chromatography : Flash column chromatography with silica gel (eluent: 10% ethyl acetate in hexane) resolves by-products like unreacted starting material or over-sulfonated derivatives .
- Analytical Validation : Confirm purity via H/C NMR and high-resolution mass spectrometry (HRMS). For example, the sulfonyl chloride group exhibits distinct C NMR signals near 55–60 ppm .
Advanced Research Questions
Q. What strategies can be employed to address regioselectivity challenges during the sulfonation of 2,6-dichlorobenzoic acid derivatives?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors:
- Directed Sulfonation : The electron-withdrawing carboxylic acid group directs sulfonation to the meta position. However, competing ortho/para sulfonation may occur if reaction temperatures exceed 10°C.
- Catalytic Control : Use Lewis acids (e.g., AlCl) to stabilize intermediates and favor the desired regioisomer .
- Kinetic Monitoring : Track reaction progress via thin-layer chromatography (TLC) with iodine staining to detect intermediates and adjust conditions in real time .
Q. How do solvent polarity and temperature influence the stability of the chlorosulfonyl group in this compound during storage and reactions?
Methodological Answer: The chlorosulfonyl group is prone to hydrolysis under humid or protic conditions:
- Storage : Store the compound anhydrously at –20°C in sealed, argon-flushed vials. Avoid aqueous solvents; use anhydrous DMF or THF for reactions .
- Kinetic Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% relative humidity) and monitor via FT-IR for S=O stretching frequency shifts (1350–1200 cm) .
- Solvent Selection : Non-polar solvents (e.g., dichloromethane) minimize hydrolysis compared to alcohols or water-miscible solvents .
Q. What analytical techniques are most effective for resolving contradictions in reported spectral data for this compound?
Methodological Answer:
- Multi-Nuclear NMR : Combine H, C, and F NMR (if fluorinated analogs exist) to resolve overlapping signals. For example, F NMR can differentiate sulfonyl chloride impurities .
- Isotopic Labeling : Use deuterated analogs (e.g., H-labeled compounds) to clarify splitting patterns in crowded spectral regions .
- X-ray Crystallography : Resolve ambiguities in molecular geometry, particularly the orientation of the sulfonyl chloride group relative to the aromatic ring .
Q. Data Interpretation and Experimental Design
Q. How should researchers design experiments to assess the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Substrate Screening : Test reactivity with primary/secondary amines (e.g., aniline, methylamine) in anhydrous THF at 25–60°C. Monitor via H NMR for disappearance of the sulfonyl chloride proton signal .
- Kinetic Profiling : Use pseudo-first-order conditions with excess nucleophile to determine rate constants. Compare with computational models (DFT calculations) to validate mechanistic pathways .
- By-Product Analysis : Employ GC-MS to identify side products (e.g., disulfides or sulfonic acids) arising from competing hydrolysis or oxidation .
Q. What are the critical considerations for ensuring reproducibility in multi-step syntheses involving this compound?
Methodological Answer:
- Intermediate Characterization : Rigorously analyze each synthetic intermediate (e.g., 2,6-dichlorobenzoic acid) via melting point, NMR, and elemental analysis to confirm consistency .
- Batch Control : Document solvent lot numbers and reagent purity (e.g., ≥97% chlorosulfonic acid) to minimize variability .
- Contradiction Resolution : If yields diverge, replicate experiments under inert atmospheres (e.g., nitrogen) to rule out moisture or oxygen interference .
Properties
IUPAC Name |
2,6-dichloro-3-chlorosulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCLISIPGZGQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393438 | |
Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53553-05-2 | |
Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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